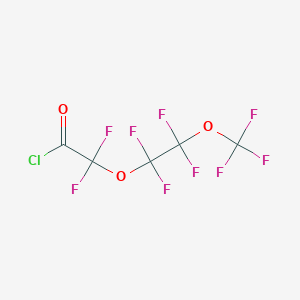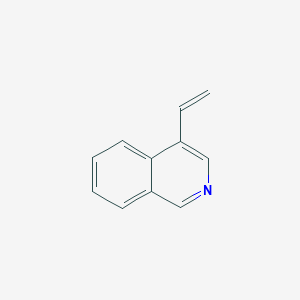
4-Ethenylisoquinoline
Descripción general
Descripción
4-Ethenylisoquinoline is a useful research compound. Its molecular formula is C11H9N and its molecular weight is 155.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Rho-Kinase Inhibitors Development
4-Ethenylisoquinoline has been identified as a potent and specific inhibitor of Rho-kinase. This compound, developed as an analog of HA-1077, exhibits significant inhibition properties with an IC50 value of 6 nM against Rho-kinase. It shows promise for clinical applications, particularly in reducing intraocular pressure in rabbit ocular hypertensive models (Tamura et al., 2005).
Synthesis and Spectroscopic Properties
Research into stilbazolium dyes with an enlarged π-conjugated system, including this compound derivatives, revealed their potential in optical applications. These compounds, characterized by single crystal X-ray diffraction and various spectroscopy methods, exhibit significant charge transfer band shifting and large Stokes shift, indicating their usefulness in solvatochromic and optical limiting applications (Bakalska et al., 2017).
Antileishmanial Activity
Styrylquinoline-type compounds, including this compound derivatives, have been synthesized and evaluated for their antileishmanial activity. These compounds showed effectiveness against intracellular amastigotes and demonstrated potential as topical treatments in experimental cutaneous leishmaniasis models (Petro-Buelvas et al., 2021).
Enhancement of Anti-absence Effects in Epilepsy Treatment
Studies have shown that compounds like this compound can enhance the efficacy of anti-absence drugs such as ethosuximide. This is especially significant in treating absence epilepsy, where combining these compounds with ethosuximide significantly increases drug efficacy (Russo et al., 2008).
Photophysical Properties and DNA Binding
This compound derivatives have been studied for their photophysical properties and interactions with DNA. A novel 2-substituted-8-hydroxyquinoline ligand demonstrated yellow luminescence in the solid state and interacted with DNA systems, indicating potential applications in biochemical and medical research (Huo et al., 2015).
Electron Transport Materials with High Thermal Stability
Research on 4,7-Bisphenyl-1,10-phenanthroline (BPhen) derivatives, which includes this compound, focuses on developing electron transport materials with high thermal stability, large electron mobility, and excellent n-doping ability. These materials are critical in enhancing the efficiency and stability of OLEDs (Bin et al., 2020).
Anticancer Activity of Diisoquinoline Derivatives
Studies on novel diisoquinoline derivatives, related to this compound, have shown potent anticancer activity in human gastric cancer cells. These compounds induce apoptosis and inhibit cancer cell proliferation, highlighting their potential as therapeutic agents for cancer treatment (Pawlowska et al., 2018).
Photoelectronic Applications of Nanostructured Films
This compound derivatives have been used in the preparation of nanostructured films for photoelectronic applications. These films exhibit desirable properties such as high thermal stability and efficient electron mobility, making them suitable for use in heterojunction solar cells (Darwish et al., 2019).
Synthesis and Antifungal Activity
Compounds synthesized from this compound have shown antifungal activities against various fungi, including Candida and Aspergillus species. These findings are significant for developing new antifungal agents (Ustalar et al., 2017).
Direcciones Futuras
While specific future directions for 4-Ethenylisoquinoline are not mentioned in the available literature, research in the field of isoquinoline derivatives is ongoing. These compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, the development of novel isoquinoline analogs with potent biological activity is a promising area of future research .
Mecanismo De Acción
Target of Action
It is known that isoquinolines, a class of compounds to which 4-ethenylisoquinoline belongs, interact with various biological targets . The exact role of these targets in the mechanism of action of this compound remains to be elucidated.
Biochemical Pathways
Isoquinolines and their derivatives are known to be involved in a variety of biochemical pathways
Propiedades
IUPAC Name |
4-ethenylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h2-8H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLCAGWATYOREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624797 | |
| Record name | 4-Ethenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31601-81-7 | |
| Record name | 4-Ethenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

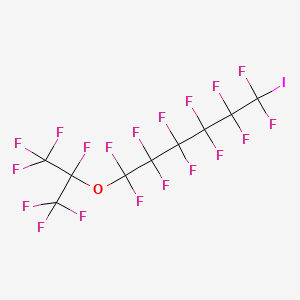
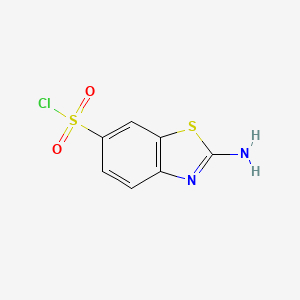
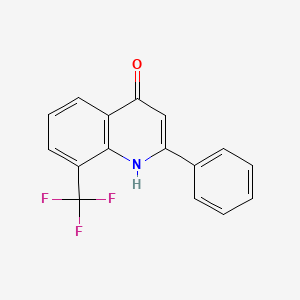
![7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B3031335.png)
![5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole](/img/structure/B3031338.png)
![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)
![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)
![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)
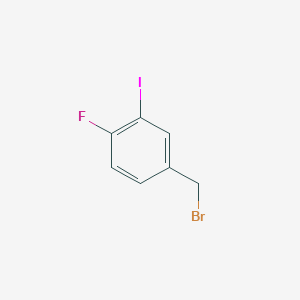

![2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine](/img/structure/B3031346.png)

